molecular formula C10H13N2Na3O10P2S B13846703 trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B13846703
M. Wt: 484.20 g/mol
InChI Key: YLWNGINRXVXFAA-WKMNQBAXSA-K
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Description

(E)-Dichlorodenafil is a chemical compound known for its unique structural and functional properties It is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dichlorodenafil typically involves the chlorination of sildenafil. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of (E)-Dichlorodenafil follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale chlorination reactors and precise control of temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (E)-Dichlorodenafil undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in (E)-Dichlorodenafil can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-Dichlorodenafil has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Dichlorodenafil involves the inhibition of phosphodiesterase type 5 enzyme. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate, resulting in the relaxation of smooth muscle cells and vasodilation. The molecular targets include the active site of the enzyme, where the compound binds and prevents the breakdown of cyclic guanosine monophosphate.

Comparison with Similar Compounds

    Sildenafil: The parent compound, known for its use in the treatment of erectile dysfunction.

    Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.

Comparison: (E)-Dichlorodenafil is unique due to the presence of chlorine atoms, which enhance its chemical stability and potentially alter its pharmacokinetic properties. Compared to sildenafil, (E)-Dichlorodenafil may exhibit different binding affinities and metabolic pathways, making it a compound of interest for further research and development.

Properties

Molecular Formula

C10H13N2Na3O10P2S

Molecular Weight

484.20 g/mol

IUPAC Name

trisodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate

InChI

InChI=1S/C10H16N2O10P2S.3Na/c13-6-1-2-12(10(25)11-6)9-8(15)7(14)5(22-9)3-21-24(19,20)4-23(16,17)18;;;/h1-2,5,7-9,14-15H,3-4H2,(H,19,20)(H,11,13,25)(H2,16,17,18);;;/q;3*+1/p-3/t5-,7-,8-,9-;;;/m1.../s1

InChI Key

YLWNGINRXVXFAA-WKMNQBAXSA-K

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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